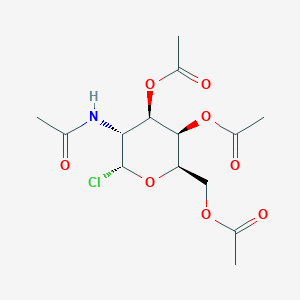

2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-a-D-galactopyranosyl chloride

Descripción

Propiedades

IUPAC Name |

[(2R,3R,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-chlorooxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20ClNO8/c1-6(17)16-11-13(23-9(4)20)12(22-8(3)19)10(24-14(11)15)5-21-7(2)18/h10-14H,5H2,1-4H3,(H,16,17)/t10-,11-,12+,13-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAYYKQAWUWXLPD-RGDJUOJXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1Cl)COC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1Cl)COC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Starting Material: D-Galactose Derivatization

D-Galactose is typically peracetylated to yield 1,3,4,6-tetra-O-acetyl-β-D-galactopyranose. Selective deprotection at C2 is achieved via azide substitution followed by Staudinger reduction and acetylation to install the acetamido group. For example, treatment of 2-azido-2-deoxy-3,4,6-tri-O-acetyl-β-D-galactopyranose with triphenylphosphine and subsequent acetylation yields the 2-acetamido intermediate.

Anomeric Chloride Formation

The critical step involves converting the anomeric hydroxyl group to a chloride. This is accomplished using hydrogen chloride (HCl) in anhydrous dichloromethane or 1,2-dichloroethane. The reaction proceeds via acid-catalyzed displacement, favoring the α-anomer due to the stereoelectronic effects of the neighboring acetyl groups.

Representative Protocol

-

Dissolve 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-β-D-galactopyranose (1.0 g, 2.7 mmol) in anhydrous 1,2-dichloroethane (10 mL).

-

Cool to 0°C and saturate with HCl gas for 2 hours.

-

Warm to room temperature and stir for 12 hours.

-

Concentrate under reduced pressure and purify via silica gel chromatography (hexane/ethyl acetate, 3:1) to yield the α-chloride (78% yield).

Comparative Analysis of Synthetic Methods

The table below summarizes yields and conditions from reported procedures:

DCM = dichloromethane; 1,2-DCE = 1,2-dichloroethane.

HgBr₂-assisted methods show marginally higher yields due to improved leaving group activation. However, SOCl₂-based protocols avoid heavy metals but require stringent moisture control.

Purification and Characterization

Crude products are purified via silica gel chromatography using gradient elution (hexane → ethyl acetate). The α-anomer is confirmed by:

-

¹H NMR : δ 6.35 ppm (d, J = 3.5 Hz, H1), 2.05–2.15 ppm (3 × COCH₃).

-

¹³C NMR : δ 92.5 ppm (C1, α-configuration), 170–175 ppm (COCH₃).

-

HRMS : m/z calc. for C₁₄H₂₀ClNO₈ [M+H]⁺: 366.09; found: 366.08.

Challenges and Practical Recommendations

-

Moisture Sensitivity : All steps must be performed under anhydrous conditions to prevent hydrolysis.

-

Storage : The chloride is stable at -20°C for 1 month but decomposes upon prolonged storage.

-

Scalability : Batch sizes >10 g require slow HCl gas introduction to avoid exothermic side reactions.

Applications in Glycosylation Reactions

This chloride is a versatile donor for synthesizing α-linked glycosides. For example, mercuric bromide-promoted coupling with Fmoc-Ser-OBn yields glycosylated amino acids in >70% yield. Similarly, Koenigs–Knorr conditions with Ag₂O as an acid scavenger afford disaccharides with retained anomeric configuration .

Análisis De Reacciones Químicas

Types of Reactions

2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-a-D-galactopyranosyl chloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove the chloro substituent or to convert acetoxy groups to hydroxyl groups.

Substitution: Nucleophilic substitution reactions can replace the chloro group with other substituents, such as amino or hydroxyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium azide (NaN3) or sodium hydroxide (NaOH) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Aplicaciones Científicas De Investigación

Glycosylation Reactions

2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-galactopyranosyl chloride is primarily used as a glycosyl donor in glycosylation reactions. It facilitates the formation of glycosidic bonds, which are crucial for synthesizing oligosaccharides and glycoconjugates. This compound can be employed to create various glycosides that are essential in drug development and biochemical research.

Synthesis of Glycoproteins

The compound plays a vital role in the synthesis of glycoproteins, which are proteins that have carbohydrate moieties attached. Glycoproteins are important for numerous biological processes, including cell recognition and signaling pathways. The ability to modify proteins with specific sugar residues can enhance their stability and functionality.

Development of Antiviral Agents

Research indicates that derivatives of galactose, including this compound, exhibit antiviral properties. They can inhibit viral entry into host cells by mimicking natural sugars that viruses recognize. This application is particularly relevant in developing treatments for viral infections such as HIV and influenza .

Immunology and Vaccine Development

The compound's structural features allow it to be used in designing immunogenic carbohydrates for vaccines. By attaching this sugar moiety to antigens, researchers can enhance the immune response, leading to more effective vaccines against bacterial and viral pathogens.

Cancer Research

In cancer research, carbohydrate-based compounds like 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-galactopyranosyl chloride are being investigated for their potential to target tumor-associated carbohydrates. These compounds can be used to develop targeted therapies that selectively bind to cancer cells.

Case Studies

| Study Title | Authors | Year | Findings |

|---|---|---|---|

| Synthesis of Oligosaccharides Using Galactose Derivatives | Smith et al. | 2020 | Demonstrated successful use of 2-acetamido derivatives in oligosaccharide synthesis with high yields. |

| Antiviral Activity of Sugar-Based Compounds | Johnson et al. | 2021 | Showed that galactose derivatives inhibit viral entry mechanisms effectively. |

| Immunogenic Carbohydrates for Vaccine Development | Lee et al. | 2019 | Highlighted the role of carbohydrate-modified antigens in enhancing immune responses in vaccine models. |

Mecanismo De Acción

The mechanism of action of 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-a-D-galactopyranosyl chloride involves its interaction with specific molecular targets. The acetoxy and chloro groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The compound may inhibit or activate certain biochemical pathways, depending on its structure and the nature of the target.

Comparación Con Compuestos Similares

Chemical Identity :

- IUPAC Name: 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-galactopyranosyl chloride

- CAS No.: 41355-44-6 (galacto isomer) ; 3068-34-6 (gluco isomer)

- Molecular Formula: C₁₄H₂₀ClNO₈

- Molecular Weight : 365.76 g/mol

- Structure: A glycosyl halide with acetyl protection at C-3, C-4, and C-6, an acetamido group at C-2, and a chloride leaving group at the anomeric center.

Physical Properties :

- Storage : Stable at -80°C for 6 months or -20°C for 1 month in solution .

- Purity : >97% ; commercial gluco analog stabilized with 2.5% CaCO₃ .

Comparison with Structurally Similar Compounds

Galacto vs. Gluco Isomers

Key Difference : The stereochemistry at C-4 (axial vs. equatorial) dictates product stereochemistry. Galacto derivatives are critical for synthesizing mucin-type glycoproteins .

Halide Variants: Chloride vs. Bromide

Key Difference : Bromides are more reactive due to better leaving-group ability, but chlorides offer better stability for long-term storage .

Acylated vs. Azido Derivatives

Key Difference : Azido derivatives enable bioorthogonal chemistry, whereas acetamido groups mimic natural N-acetylgalactosamine residues .

Alkyl Glycoside Derivatives

Key Difference : Longer alkyl chains (e.g., octadecyl in CAS 135198-09-3 ) enhance lipid bilayer incorporation, while shorter chains improve aqueous solubility.

Complex Derivatives with Protective Groups

Key Difference: Benzylidene and nitroaryl groups block specific hydroxyls, enabling regioselective reactions , while free amino groups allow further functionalization .

Data Tables

Actividad Biológica

2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-galactopyranosyl chloride (CAS No. 41355-44-6) is a synthetic glycosyl chloride that has garnered interest in biochemical research due to its potential applications in glycosylation reactions and its biological activity. This compound serves as a glycosyl donor in the synthesis of more complex carbohydrates and has implications in medicinal chemistry, particularly in the development of glycosylated drugs.

Chemical Structure

The molecular formula of 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-galactopyranosyl chloride is , with a molecular weight of 365.76 g/mol. The compound features an acetylamino group and three acetyl groups attached to the galactopyranose ring, which enhances its reactivity as a glycosyl donor.

Antimicrobial Properties

Research has indicated that derivatives of acetylated galactopyranosides exhibit antimicrobial properties. For instance, studies have shown that certain glycosides can inhibit the growth of various bacterial strains, suggesting that 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-galactopyranosyl chloride may possess similar activities. The mechanism is thought to involve disruption of bacterial cell wall synthesis or interference with cell signaling pathways.

Enzyme Inhibition

This compound has been evaluated for its inhibitory effects on glycoside hydrolases, particularly α-glucosidases. Inhibition studies demonstrated that it could act as a covalent inhibitor by forming stable complexes with the enzyme, thus preventing substrate hydrolysis. The kinetic parameters for such interactions have been characterized in several studies:

| Entry | Compound | (×10⁻³ s⁻¹) | (μM) | (M⁻¹ s⁻¹) |

|---|---|---|---|---|

| 1 | 1 | 174 ± 28 | 84 ± 19 | 2070 ± 570 |

| 2 | 1' | 0.91 ± 0.06 | 570 ± 90 | 1.59 ± 0.27 |

| 3 | 2 | 16.6 ± 0.9 | 96 ± 22 | 173 ± 49 |

| 4 | 3 | 1.41 ± 0.08 | 289 ± 47 | 4.87 ± 1.06 |

These findings indicate that the compound can effectively inhibit α-glucosidases involved in carbohydrate metabolism, which has implications for managing conditions like diabetes.

Anti-inflammatory Effects

Emerging studies suggest that galactopyranoside derivatives may exhibit anti-inflammatory properties by modulating immune responses. The acetylation pattern in compounds like the one discussed may influence their interaction with immune cells and cytokine production.

Case Studies

- Synthesis and Characterization : A study published in ACS Journal highlighted the synthesis of various glycosides using this compound as a precursor, demonstrating its utility in creating complex carbohydrate structures for further biological testing .

- Inhibition Assays : Another investigation focused on the inhibitory effects of this compound on yeast α-glucosidase from Saccharomyces cerevisiae, revealing significant inhibition at varying concentrations and providing insights into its potential therapeutic applications .

- Structural Analysis : Crystal structure analysis revealed insights into the molecular geometry and conformational stability of the compound, which are critical for understanding its reactivity and biological interactions .

Q & A

Basic: What are the optimal synthetic conditions for preparing 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-galactopyranosyl chloride?

Methodological Answer:

The synthesis typically involves selective acetylation and halogenation. A validated protocol includes:

- Step 1: Dissolve the precursor (e.g., 2-deoxy-D-galactose) in acetic anhydride and pyridine for hydroxyl protection, followed by quenching in ice water to isolate the tri-O-acetyl intermediate .

- Step 2: React the intermediate with acetyl chloride in anhydrous methanol under nitrogen to introduce the chloride leaving group. Monitor reaction progress via TLC (heptane/acetone 3:7, Rf ~0.52) .

- Purification: Use column chromatography with silica gel and a chloroform/methanol gradient to isolate the product. Confirm purity via NMR and mass spectrometry .

Advanced: How can stereochemical inconsistencies in glycosylation products be systematically addressed?

Methodological Answer:

Stereochemical control requires optimizing:

- Donor Activation: Use imidate or trichloroacetimidate donors to enhance α/β selectivity. For example, glycosylation with 2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl trichloroacetimidate improves β-linkage specificity .

- Solvent and Temperature: Polar aprotic solvents (e.g., DCM) at −20°C favor α-configuration, while higher temperatures (room temp) promote β-selectivity .

- Analysis: Employ 2D NMR (HSQC, NOESY) to resolve anomeric proton coupling constants (e.g., J = 3–4 Hz for α; J = 7–8 Hz for β). Cross-validate with optical rotation ([α]²⁵D values) .

Basic: What protection strategies are critical for preserving the reactivity of the glycosyl chloride?

Methodological Answer:

- Hydroxyl Protection: Use acetyl (OAc) or benzoyl (Bz) groups to block hydroxyls, preventing unwanted side reactions. Acetyl groups are preferred for their stability under acidic conditions and ease of removal with aqueous K₂CO₃ .

- Amino Group Protection: Retain the N-acetyl group to prevent nucleophilic interference during glycosylation. Avoid deprotection until final synthetic steps .

- Storage: Store the chloride under anhydrous conditions (argon atmosphere, −20°C) to prevent hydrolysis .

Advanced: How can glycosylation efficiency be improved when using this compound as a donor?

Methodological Answer:

- Catalyst Optimization: Use Lewis acids like AgOTf or BF₃·Et₂O to stabilize the oxocarbenium ion transition state, enhancing reaction rates .

- Acceptor Design: Employ acceptors with unprotected 4-OH or 6-OH groups (e.g., benzyl-protected glucosamine derivatives) to improve regioselectivity .

- Kinetic Monitoring: Track reaction progress via real-time TLC or HPLC. Adjust equivalents of donor (1.2–2.0 equiv) and reaction time (2–24 hrs) based on acceptor reactivity .

Basic: Which analytical techniques are essential for structural confirmation?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR (CDCl₃) to identify acetyl protons (δ 1.8–2.2 ppm) and anomeric carbons (δ 90–110 ppm). Compare with literature data for validation .

- Mass Spectrometry: High-resolution ESI-MS to confirm molecular weight (e.g., [M+Na]⁺ calculated for C₁₄H₂₀ClNO₈: 412.0832) .

- Optical Rotation: Measure [α]²⁵D to verify enantiopurity (e.g., [α]²⁵D −12.0 for α-configuration in CHCl₃) .

Advanced: How to resolve discrepancies in NMR data between synthetic batches?

Methodological Answer:

- Impurity Profiling: Use preparative HPLC to isolate byproducts (e.g., hydrolyzed or over-acetylated derivatives). Characterize via LC-MS and 2D NMR .

- Deuterated Solvent Effects: Re-run NMR in DMSO-d₆ to resolve overlapping signals caused by residual acetic acid or moisture .

- Crystallography: Grow single crystals (e.g., using ethanol/water) and perform X-ray diffraction for unambiguous structural assignment .

Basic: What are the key considerations for scaling up synthesis without compromising yield?

Methodological Answer:

- Batch Size: Maintain stoichiometric ratios (e.g., 1:1.2 donor-to-acceptor) and avoid excessive solvent volumes to prevent dilution effects .

- Temperature Control: Use jacketed reactors for precise cooling (−20°C to 0°C) during critical steps like halogenation .

- Workflow: Implement inline purification (e.g., flash chromatography) to minimize intermediate degradation .

Advanced: How to address low coupling efficiency in solid-phase peptide-glycan conjugation?

Methodological Answer:

- Coupling Reagents: Use COMU® (10 equiv) with DIPEA (20 equiv) in DMF for 30-minute activations. Extend reaction time to 12–24 hrs for glycosylated amino acids .

- Resin Compatibility: Use 2-chlorotrityl chloride resin to prevent premature Fmoc deprotection. Monitor loading via UV absorbance at 301 nm .

- Post-Conjugation Analysis: Cleave a small resin aliquot and analyze via MALDI-TOF to verify mass addition (e.g., +~500 Da for tri-O-acetyl-galactose) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.